5-(3,5-Dichlorophenylthio)-4-isopropyl-1-methyl-2-p-toluenesulfonylaminomethyl-1H-imidazole
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Overview
Description
5-(3,5-Dichlorophenylthio)-4-isopropyl-1-methyl-2-p-toluenesulfonylaminomethyl-1H-imidazole is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-Dichlorophenylthio)-4-isopropyl-1-methyl-2-p-toluenesulfonylaminomethyl-1H-imidazole typically involves multiple steps, starting from readily available starting materials. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(3,5-Dichlorophenylthio)-4-isopropyl-1-methyl-2-p-toluenesulfonylaminomethyl-1H-imidazole can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like 2,3-Dichloro-5,6-Dicyanobenzoquinone (DDQ) for oxidation reactions , and reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions. Substitution reactions often involve the use of nucleophiles or electrophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may yield thiols or other reduced forms of the compound.
Scientific Research Applications
5-(3,5-Dichlorophenylthio)-4-isopropyl-1-methyl-2-p-toluenesulfonylaminomethyl-1H-imidazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or protein binding.
Industry: It can be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 5-(3,5-Dichlorophenylthio)-4-isopropyl-1-methyl-2-p-toluenesulfonylaminomethyl-1H-imidazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
What sets 5-(3,5-Dichlorophenylthio)-4-isopropyl-1-methyl-2-p-toluenesulfonylaminomethyl-1H-imidazole apart from similar compounds is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
178979-79-8 |
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Molecular Formula |
C21H23Cl2N3O2S2 |
Molecular Weight |
484.5 g/mol |
IUPAC Name |
N-[[5-(3,5-dichlorophenyl)sulfanyl-1-methyl-4-propan-2-ylimidazol-2-yl]methyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C21H23Cl2N3O2S2/c1-13(2)20-21(29-17-10-15(22)9-16(23)11-17)26(4)19(25-20)12-24-30(27,28)18-7-5-14(3)6-8-18/h5-11,13,24H,12H2,1-4H3 |
InChI Key |
XTBXEVQKBLQZHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2=NC(=C(N2C)SC3=CC(=CC(=C3)Cl)Cl)C(C)C |
Origin of Product |
United States |
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